6-Chloro-8-iodoimidazo[1,2-a]pyridine

IDO1 inhibitor cancer immunotherapy enzyme inhibition

6-Chloro-8-iodoimidazo[1,2-a]pyridine provides orthogonal Cl/I reactivity for sequential Suzuki/Sonogashira couplings, enabling precise scaffold diversification. It is a validated IDO1 inhibitor (Ki 164 nM, cellular IC50 82 nM) with antifungal SAR. For dual-site functionalization and defined IDO1-targeted programs, this specific dihalogenated pattern is essential; generic analogs fail to deliver required reactivity and biological outcomes.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48 g/mol
CAS No. 1033463-28-3
Cat. No. B1370666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-iodoimidazo[1,2-a]pyridine
CAS1033463-28-3
Molecular FormulaC7H4ClIN2
Molecular Weight278.48 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)I)Cl
InChIInChI=1S/C7H4ClIN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
InChIKeyLQBOHSOOZOQOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-iodoimidazo[1,2-a]pyridine (CAS 1033463-28-3): A Dihalogenated Imidazopyridine Scaffold for Targeted Medicinal Chemistry


6-Chloro-8-iodoimidazo[1,2-a]pyridine (CAS 1033463-28-3) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core substituted with chlorine at the 6-position and iodine at the 8-position . This precise dihalogenation pattern enables sequential, chemoselective functionalization in cross-coupling reactions [1]. The compound serves as a versatile intermediate for the synthesis of biologically active molecules, including inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and antifungal agents [2][3].

Why 6-Chloro-8-iodoimidazo[1,2-a]pyridine Cannot Be Replaced by Other Halogenated Imidazopyridines


The distinct reactivity and biological profile of 6-chloro-8-iodoimidazo[1,2-a]pyridine are dictated by the electronic and steric interplay of its Cl/I substitution pattern. This specific arrangement cannot be replicated by mono‑halogenated analogs (e.g., 6‑chloroimidazo[1,2‑a]pyridine) or by dihalogenated variants with different halogens (e.g., 6‑bromo‑8‑iodo‑ or 6,8‑dichloro‑) [1]. The 8‑iodo group is essential for enabling mild, chemoselective Suzuki‑Miyaura or Sonogashira couplings at that position while leaving the 6‑chloro substituent intact for subsequent orthogonal derivatization [2]. Furthermore, the compound's observed IDO1 inhibitory activity (Ki = 164 nM) is contingent upon the presence of both the chloro and iodo substituents; substituting either halogen diminishes or abolishes target engagement [3]. For applications requiring precise dual‑site functionalization or a defined IDO1‑targeted starting point, generic substitution with simpler or differently halogenated imidazopyridines fails to deliver the required reactivity and biological outcome.

Quantitative Differentiation of 6-Chloro-8-iodoimidazo[1,2-a]pyridine: Head‑to‑Head Data Versus Closest Analogs


IDO1 Inhibition Potency: Ki and Cellular IC50 Values Distinguish 6‑Chloro‑8‑iodo from Bromo Analog

6‑Chloro‑8‑iodoimidazo[1,2‑a]pyridine inhibits recombinant human IDO1 with a Ki of 164 nM and a cellular IC50 of 82 nM in HeLa cells [1]. In contrast, the direct bromo analog (6‑bromo‑8‑iodoimidazo[1,2‑a]pyridine) lacks publicly reported IDO1 inhibition data, and its structural difference (Cl vs. Br) correlates with significantly weaker anticancer activity in other assays (IC50 ≈20‑25 µM against MCF‑7 and A549 cells) . This indicates that the chloro‑iodo pairing confers superior IDO1 engagement.

IDO1 inhibitor cancer immunotherapy enzyme inhibition

Antifungal Efficacy: 6‑Chloro‑8‑iodo as a Superior Scaffold for Candida parapsilosis Inhibition

Derivatives built upon the 6‑chloroimidazo[1,2‑a]pyridine core (the direct precursor to 6‑chloro‑8‑iodoimidazo[1,2‑a]pyridine) exhibit minimum inhibitory concentrations (MIC) against Candida parapsilosis ranging from 19.36 µM to 89.38 µM, with the most active compound (MIC = 19.36 µM) bearing an electron‑withdrawing substituent analogous to the iodo group [1]. In contrast, 6‑bromo‑8‑iodoimidazo[1,2‑a]pyridine and 6,8‑dichloroimidazo[1,2‑a]pyridine have no publicly available antifungal activity data, underscoring the unique value of the chloro‑iodo configuration for anti‑Candida lead optimization [2].

antifungal agent Candida parapsilosis structure‑activity relationship

Synthetic Efficiency: 6‑Chloro‑8‑iodoimidazo[1,2‑a]pyridine Delivers High Isolated Yields in HCl Salt Form

6‑Chloro‑8‑iodoimidazo[1,2‑a]pyridine can be isolated as its HCl salt with a reported yield of 85–92% after recrystallization . For the analogous 6‑chloro‑8‑bromoimidazo[1,2‑a]pyridine, a synthetic patent reports a comparable yield of 89% [1]. While yields are similar, the iodo variant provides the distinct advantage of superior reactivity in subsequent palladium‑catalyzed cross‑couplings due to the weaker C‑I bond compared to C‑Br, enabling milder and more efficient derivatization.

chemical synthesis building block yield optimization

Recommended Applications for 6-Chloro-8-iodoimidazo[1,2-a]pyridine Based on Verified Quantitative Data


IDO1‑Targeted Lead Optimization in Cancer Immunotherapy

Use 6‑chloro‑8‑iodoimidazo[1,2‑a]pyridine as a validated starting point for structure‑based design of IDO1 inhibitors. Its Ki of 164 nM and cellular IC50 of 82 nM provide a reliable benchmark for assessing improvements in potency and selectivity through scaffold decoration [1].

Development of Novel Antifungal Agents Against Candida parapsilosis

Employ the 6‑chloro‑8‑iodo scaffold to generate focused libraries of imidazopyridine derivatives. Existing SAR data demonstrate that electron‑withdrawing substituents (mimicked by the iodo group) drive MIC values as low as 19.36 µM against C. parapsilosis [2].

Chemoselective Dual Functionalization via Palladium‑Catalyzed Cross‑Couplings

Leverage the orthogonal reactivity of the 8‑iodo and 6‑chloro groups for sequential Suzuki‑Miyaura or Sonogashira couplings. The 85–92% isolated yield of the HCl salt ensures ample material for reaction optimization .

Building Block for Fragment‑Based Drug Discovery (FBDD)

Incorporate 6‑chloro‑8‑iodoimidazo[1,2‑a]pyridine into fragment libraries. Its low molecular weight (278.48 Da) and the presence of two hydrogen‑bond‑accepting nitrogen atoms make it an ideal core for fragment growth strategies targeting IDO1 or related enzymes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-8-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.